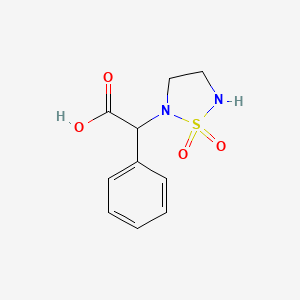

2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid

Descripción

Propiedades

IUPAC Name |

2-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S/c13-10(14)9(8-4-2-1-3-5-8)12-7-6-11-17(12,15)16/h1-5,9,11H,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHJNCDLMXRGGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)N1)C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation Methods Analysis

General Synthetic Strategy

The preparation of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid typically involves:

- Formation of the 1,2,5-thiadiazolidine 1,1-dioxide ring system from appropriate diamine and sulfur-containing reagents.

- Introduction of the phenylacetic acid moiety via nucleophilic substitution or palladium-catalyzed coupling reactions.

- Oxidation and purification steps to obtain the final acid derivative.

Key Reaction Steps and Conditions

| Step | Reagents/Conditions | Description | Yield | Notes |

|---|---|---|---|---|

| 1 | N-methylethylenediamine + sulfamide in pyridine, 100–120°C, 16–24 h | Cyclization to form 2-methyl-1,2,5-thiadiazolidine 1,1-dioxide intermediate | 16–52% | Reflux or oil bath heating; inert atmosphere improves purity |

| 2 | Sodium hydride + 2-methyl-1,2,5-thiadiazolidine 1,1-dioxide + aryl halide in DMF or dioxane, 60–105°C | Nucleophilic substitution or palladium-catalyzed coupling to introduce aromatic substituent | 48–75% | Use of bases like potassium or cesium carbonate; Pd catalysts like tris-(dibenzylideneacetone)dipalladium(0) and Xantphos ligand |

| 3 | Oxidation with KMnO4 under phase-transfer catalysis (reported in related literature) | Oxidation of thiazolidine derivatives to acid forms | Not specified | Ensures conversion to phenylacetic acid moiety |

Detailed Experimental Protocols

Formation of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide

- Procedure: N-methylethylenediamine (1.5 g, 20.8 mmol) and sulfuric diimide (2.0 g, 20.8 mmol) were refluxed in pyridine (20 mL) for 3 hours. Post-reaction, toluene was added, followed by concentration and extraction with ethyl acetate. The organic layer was dried over MgSO4 and purified by column chromatography.

- Yield: 52.3%

- Characterization: White solid; melting point 80–82°C; confirmed by ^1H and ^13C NMR, LC-MS (m/z 137 M+1)+.

Coupling with Aromatic Halides

- Procedure: Sodium hydride (60% dispersion) was added to a solution of 2-methyl-1,2,5-thiadiazolidine 1,1-dioxide in THF/DMF, heated briefly, then reacted with an aryl halide derivative (e.g., 4-nitrobenzyl bromide) at room temperature or elevated temperature (up to 105°C) in 1,4-dioxane with a palladium catalyst system (Pd2dba3, Xantphos) and bases such as potassium or cesium carbonate.

- Yield: 48–75%

- Notes: The reaction was typically carried out under inert atmosphere (argon or nitrogen) to prevent oxidation and side reactions. Purification involved silica gel chromatography and recrystallization.

Oxidation to Phenylacetic Acid Derivative

Data Table Summarizing Preparation Conditions and Yields

| Compound/Step | Reagents | Solvent | Temperature | Time | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|---|---|

| 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide | N-methylethylenediamine + sulfuric diimide | Pyridine | Reflux (~120°C) | 3 h | 52.3 | Column chromatography | White solid, mp 80–82°C |

| Same intermediate | N-methylethylenediamine + sulfamide | Pyridine | 100–120°C | 16–24 h | 16–28 | Extraction, chromatography | Colorless oil or semisolid |

| Aryl substitution | 2-methyl-thiadiazolidine + aryl halide + Pd catalyst + base | Dioxane/DMF | 60–105°C | 2–9 h | 48–75 | Chromatography, recrystallization | Under inert atmosphere |

| Oxidation to acid | Thiazolidine-2-thiones + KMnO4 | Aqueous phase-transfer system | Ambient | Not specified | Not specified | Extraction | Literature-based inference |

Research Findings and Notes

- The cyclization step to form the thiadiazolidine dioxide ring is sensitive to reaction conditions; pyridine as solvent and controlled heating improve yields.

- The palladium-catalyzed coupling reactions benefit from the use of bulky diphosphine ligands like Xantphos and strong bases such as cesium carbonate to achieve higher yields and selectivity.

- Use of inert atmosphere during coupling and subsequent steps minimizes oxidative degradation.

- Oxidation steps to convert intermediates to the phenylacetic acid derivative are typically conducted under mild conditions with phase-transfer catalysis to avoid ring opening or decomposition.

- Purification by column chromatography and recrystallization is essential to achieve high purity, as confirmed by NMR and mass spectrometry.

Análisis De Reacciones Químicas

Types of Reactions

2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the dioxido group or other parts of the molecule.

Substitution: The phenylacetic acid moiety can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various substituted phenylacetic acids.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have suggested that compounds containing thiadiazolidine moieties exhibit anticancer properties. For instance, research indicates that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and modulating signaling pathways involved in cell survival .

Inhibition of Protein Tyrosine Phosphatases (PTPs)

The compound has shown promise as an inhibitor of PTPs, particularly PTP1B and PTPN2. These enzymes play critical roles in regulating cellular signaling pathways that are often dysregulated in diseases such as cancer and diabetes. In vitro studies demonstrated that the compound could enhance T cell recruitment by inhibiting these phosphatases, suggesting potential applications in immunotherapy .

Treatment of Inflammatory Disorders

Given its ability to modulate immune responses, this compound may be beneficial in treating inflammatory conditions such as rheumatoid arthritis and psoriasis. It acts by inhibiting the activity of specific transcription factors involved in the inflammatory response .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Effects | Demonstrated significant inhibition of cancer cell proliferation through apoptosis induction. |

| Study 2 | Immunomodulation | Showed enhanced T cell activity via PTP inhibition, indicating potential for cancer immunotherapy. |

| Study 3 | Inflammatory Disease Models | Reduced symptoms in animal models of rheumatoid arthritis when administered at therapeutic doses. |

Mecanismo De Acción

The mechanism of action of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid involves its interaction with specific molecular targets. The dioxido group and thiadiazolidine ring may play a crucial role in binding to enzymes or receptors, modulating their activity. The phenylacetic acid moiety can also contribute to the compound’s overall biological effects by interacting with cellular pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared below with structurally related phenylacetic acid derivatives and heterocyclic sulfones:

Key Differences and Implications

Heterocyclic Ring Systems :

- The thiadiazolidine sulfone in the target compound offers greater ring strain and hydrogen-bonding capacity compared to the thiazol sulfone in . This may enhance interactions with biological targets.

- Imidazolidine dione derivatives () lack sulfur atoms, reducing metabolic stability but improving synthetic accessibility.

The dimethylamino-diphenylethyl substituent in ’s compound contributes to its dominance in chloroform fractions, suggesting superior solubility in nonpolar solvents.

Synthetic Routes :

- The target compound’s hydrolysis-driven synthesis contrasts with palladium-catalyzed methods for 3ab and 3ac , which require specialized catalysts and bases like KN(SiMe₃)₂.

Pharmacological and Physicochemical Properties

- Collision Cross-Section (CCS) : The thiazol sulfone analog () has a predicted CCS of 135.5 Ų ([M+H]+), indicating a compact structure compared to bulkier diphenylethyl derivatives.

- Antiviral Potential: While the target compound lacks direct antiviral data, its structural similarity to cyclosulfamide derivatives () suggests possible activity against RNA viruses.

Actividad Biológica

The compound 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid is a derivative of thiadiazolidine that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against cancer cell lines, and other relevant biological effects.

The biological activity of this compound can be attributed to its ability to induce apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that is crucial for eliminating cancerous cells. The compound is believed to activate caspase enzymes, which play a significant role in the apoptosis pathway.

Anticancer Activity

Several studies have investigated the anticancer properties of thiadiazolidine derivatives. Notably:

- Cell Line Studies : In vitro studies have shown that derivatives similar to this compound exhibit cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), PC3 (prostate cancer), and SKNMC (neuroblastoma) .

- Caspase Activation : Research indicates that certain derivatives enhance the activity of caspases 3 and 9 in MCF7 cells, suggesting a strong apoptotic effect .

Comparative Efficacy

A comparative analysis of various compounds reveals that those with structural similarities to this compound show promising results in inducing apoptosis compared to established chemotherapeutics like doxorubicin.

| Compound | Cell Line | IC50 (µM) | Caspase Activation |

|---|---|---|---|

| 4b (3-Cl) | MCF7 | 15 | Yes |

| 4c (4-Cl) | MCF7 | 12 | Yes |

| Doxorubicin | MCF7 | 10 | Yes |

Case Studies

One notable case study involved the synthesis and evaluation of thiadiazolidine derivatives for their anticancer activity. The study demonstrated that specific modifications in the chemical structure significantly influenced the biological activity and potency against cancer cells .

Q & A

Q. What are the established synthetic routes for preparing 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid, and what key reaction parameters influence yield?

The compound is typically synthesized via cyclization reactions involving thiadiazolidine precursors and phenylacetic acid derivatives. Key parameters include:

- Reagent selection : Eaton’s reagent (P₂O₅/CH₃SO₃H) can promote solvent-free cyclization under mild conditions, as demonstrated in Friedel-Crafts acylation protocols for related heterocycles .

- S-alkylation : Chloroacetic acid derivatives are used to functionalize thiadiazole rings, with reaction efficiency dependent on pH (optimized at 7.5) and temperature (40–60°C) .

- Oxidation control : The sulfone group (1,1-dioxido) requires careful oxidation of thiadiazolidine intermediates, often using H₂O₂ or peracetic acid to avoid over-oxidation .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- NMR/IR spectroscopy : ¹H and ¹³C NMR confirm the thiadiazolidine ring (δ 3.5–4.5 ppm for S–CH₂ groups) and sulfone moiety (strong IR absorption at 1150–1300 cm⁻¹ for S=O stretches) .

- X-ray crystallography : Resolves stereochemical ambiguities in the thiadiazolidine ring and phenylacetic acid orientation, critical for structure-activity studies .

Advanced Research Challenges

Q. How can researchers address low yields in the cyclization step during synthesis?

- Solvent optimization : Solvent-free conditions (e.g., Eaton’s reagent) improve selectivity and yield (90–96% for analogous heterocycles) by reducing side reactions .

- Catalytic additives : Lewis acids like ZnCl₂ or NaOAc enhance cyclization efficiency in thiadiazole synthesis, particularly for sterically hindered substrates .

Q. What strategies mitigate stereochemical challenges in synthesizing the thiadiazolidine ring?

- Chiral resolution : Use of (R)- or (S)-specific reagents (e.g., (R)-α-methoxyphenylacetic acid derivatives) to control stereochemistry at the α-carbon .

- Enzymatic methods : Lipases or esterases can enantioselectively hydrolyze racemic mixtures, as shown in related phenylacetic acid syntheses .

Q. How can contradictory biological activity data across studies be resolved?

- Meta-analysis : Cross-reference in vitro/in vivo data with structural analogs (e.g., 1,3,4-thiadiazoles) to identify confounding factors like solubility or metabolic instability .

- Dose-response validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability in antiproliferative or anticonvulsant activity measurements .

Q. What are the degradation pathways of this compound under varying pH and temperature conditions?

- Oxidative degradation : The sulfone group stabilizes the ring, but prolonged exposure to light or heat (>60°C) can lead to hydrolysis of the thiadiazolidine moiety, forming phenylacetic acid and sulfonic acid byproducts .

- pH-dependent stability : Under acidic conditions (pH < 3), the acetic acid side chain may decarboxylate, while alkaline conditions (pH > 9) promote ring-opening reactions .

Q. What computational approaches predict the biological activity of derivatives?

- PASS software : Predicts antiproliferative and anticonvulsant potential by comparing molecular descriptors (e.g., logP, polar surface area) to known bioactive thiadiazoles .

- Molecular docking : Models interactions with targets like GABA receptors or tubulin, highlighting substituent effects (e.g., electron-withdrawing groups enhance binding to hydrophobic pockets) .

Methodological Tables

Q. Table 1. Key Reaction Parameters for S-Alkylation (Adapted from )

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 7.0–7.5 | Maximizes thiol reactivity |

| Temperature | 40–60°C | Balances reaction rate and side reactions |

| Solvent | Ethanol/DMF | Enhances solubility of thiadiazole intermediates |

Q. Table 2. Common Degradation Pathways (Based on )

| Condition | Pathway | Mitigation Strategy |

|---|---|---|

| High temperature | Ring hydrolysis | Store at 4°C, inert atmosphere |

| UV light | Sulfone decomposition | Use amber glassware |

| Acidic pH | Decarboxylation | Buffer at neutral pH |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.